molecular formula C17H25NO5 B1610230 Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate CAS No. 220117-40-8

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate

Cat. No. B1610230
CAS RN: 220117-40-8
M. Wt: 323.4 g/mol
InChI Key: BMUPTTCIMBBUQJ-UHFFFAOYSA-N
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Description

“Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines . It also contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Boc-protected amine and the methoxybenzyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The Boc group is stable under most conditions, but can be removed under acidic conditions. The methoxybenzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the Boc group might increase the compound’s stability and solubility in organic solvents .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study and application of “Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate” would depend on the interests of researchers and the potential uses of the compound. It could be used in the synthesis of other complex organic compounds, or in studies investigating the properties and reactivity of Boc-protected amines and methoxybenzyl groups .

properties

IUPAC Name

methyl 2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-11-13(15(19)22-5)9-12-7-6-8-14(10-12)21-4/h6-8,10,13H,9,11H2,1-5H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUPTTCIMBBUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442251
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-methoxybenzyl)propanoate

CAS RN

220117-40-8
Record name Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-3-(3-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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